

A Technical Guide to the Isotopic Purity of D-Arabinose-1-13C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Arabinose-1-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its synthesis, methods for determining isotopic purity, and its applications as a tracer in metabolic flux analysis.

Quantitative Data Summary

D-Arabinose-1-¹³C is commercially available from several suppliers, with key quantitative specifications summarized below. These values are critical for ensuring the accuracy and reproducibility of experimental results.



Property	Typical Value	Reference(s)
Isotopic Purity	≥ 99 atom % ¹³ C	[1][2]
Chemical Purity	≥ 98%	[3]
Molecular Weight	151.12 g/mol	[1][2]
CAS Number	70849-23-9	[1][2]
Empirical Formula	¹³ CC ₄ H ₁₀ O ₅	[1][2]
Physical Form	Solid	[1][2]
Optical Activity	[α]20/D -103°, c = 4 in H ₂ O	[1][2]
Melting Point	163-165 °C	[1][2]

Synthesis of D-Arabinose-1-13C

The primary method for synthesizing D-Arabinose-1-¹³C is the Kiliani-Fischer synthesis. This reaction extends the carbon chain of an aldose by one carbon atom, making it ideal for introducing a ¹³C label at the C1 position. The synthesis starts with the four-carbon aldose, D-erythrose, and utilizes a ¹³C-labeled cyanide source.

Experimental Protocol: Kiliani-Fischer Synthesis

This protocol is a representative procedure based on established methods for synthesizing C1-labeled aldoses.[4][5]

Step 1: Cyanohydrin Formation

- Dissolve D-erythrose in an aqueous solution.
- Add an equimolar amount of potassium cyanide-¹³C (K¹³CN). The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of D-erythrose.
- This reaction forms two epimeric cyanohydrins: D-arabinononitrile-1-13C and D-ribononitrile-1-13C. The reaction conditions can be optimized to favor the formation of the desired arabinose epimer.



Step 2: Hydrolysis of the Nitrile

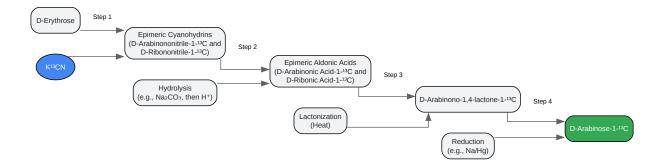
- The mixture of cyanohydrins is hydrolyzed, typically under basic conditions (e.g., using sodium carbonate), followed by acidification.
- This step converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding D-arabinonic acid-1-13C and D-ribonic acid-1-13C.

Step 3: Lactonization

• The aldonic acids are then converted to their corresponding γ-lactones (five-membered rings) through heating and removal of water. This step is crucial for the subsequent reduction.

Step 4: Reduction to the Aldose

- The D-arabinono-1,4-lactone-1-13C is selectively reduced back to the aldehyde. A common method for this reduction is the use of sodium amalgam (Na/Hg) in a slightly acidic solution.
- This final step yields D-Arabinose-1-13C. The product is then purified through techniques such as recrystallization or chromatography.



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Kiliani-Fischer Synthesis Workflow for D-Arabinose-1-13C.

Determination of Isotopic Purity

Ensuring the high isotopic purity of D-Arabinose-1-13C is paramount for its use as a tracer. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

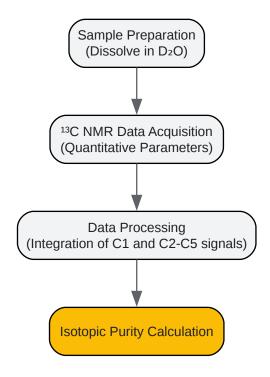
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful, non-destructive technique for determining the isotopic enrichment at specific carbon positions within a molecule.

Experimental Protocol: 13C NMR for Isotopic Purity

- Sample Preparation: Dissolve a precisely weighed amount of D-Arabinose-1-13C in a suitable deuterated solvent, such as deuterium oxide (D₂O).
- Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This involves using a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration. A highfield NMR spectrometer is recommended for better signal dispersion.
- Data Analysis:
 - Integrate the signal corresponding to the C1 carbon.
 - Integrate the signals of the other carbon atoms (C2-C5).
 - The isotopic purity at the C1 position is calculated by comparing the integral of the C1 signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C (~1.1%).





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Workflow for Isotopic Purity Determination by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates compounds and then analyzes their mass-to-charge ratio, allowing for the determination of isotopic enrichment.

Experimental Protocol: GC-MS for Isotopic Enrichment

- Derivatization: Sugars are not volatile and require derivatization prior to GC analysis. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC Separation: The derivatized sample is injected into a gas chromatograph, where the Darabinose-TMS derivative is separated from other components.
- Mass Spectrometry Analysis: The separated compound enters the mass spectrometer. The
 mass spectrum will show a molecular ion peak (M+) and various fragment ions. The
 presence of the ¹³C at the C1 position will result in a mass shift of +1 for the molecular ion
 and any fragments containing the C1 carbon.



• Data Analysis: The isotopic enrichment is determined by comparing the intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ²⁹Si).



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Workflow for Isotopic Enrichment Analysis by GC-MS.

Applications in Research and Drug Development

D-Arabinose-1-¹³C is a valuable tool for tracing the metabolic fate of pentose sugars in various biological systems. Its primary application is in Metabolic Flux Analysis (MFA).

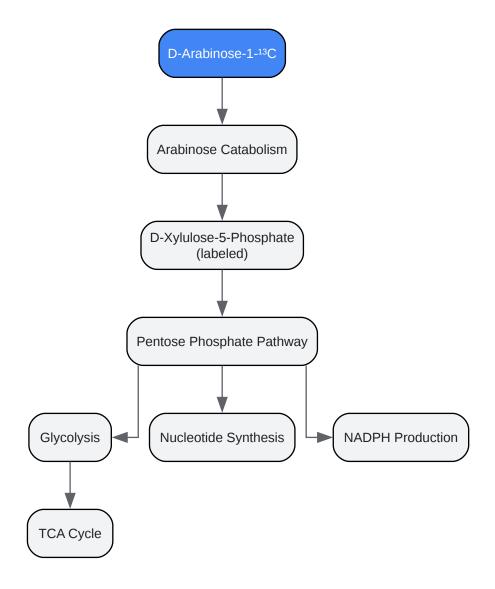
Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a ¹³C-labeled substrate like D-Arabinose-1-¹³C, researchers can track the incorporation of the ¹³C label into downstream metabolites.[6] The pattern of ¹³C labeling in these metabolites provides detailed information about the activity of different metabolic pathways.

Example: Tracing the Pentose Phosphate Pathway (PPP)

D-arabinose can be metabolized and enter the pentose phosphate pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. By using D-Arabinose-1-13C, scientists can trace its conversion and entry into the PPP and subsequent metabolic transformations. For instance, in a study of L-arabinose metabolism in yeasts, ¹³C-labeled arabinose was used to elucidate the metabolic pathways, showing the production of labeled arabitol and xylitol, and demonstrating the recycling of glucose-6-phosphate through the oxidative PPP.[7]





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Tracing D-Arabinose-1-13C through metabolic pathways.

Drug Development

In drug development, stable isotope labeling is used to study the metabolism of drugs (pharmacokinetics) and their effects on cellular metabolism (pharmacodynamics).[6] While direct applications of D-Arabinose-1-¹³C in drug development are less documented than for glucose, the principles of using ¹³C-labeled sugars are the same. For example, a drug's impact on pentose metabolism could be assessed by administering D-Arabinose-1-¹³C and monitoring for changes in the labeling patterns of downstream metabolites in the presence and absence of the drug. This can help to identify the drug's mechanism of action and any off-target metabolic effects.



In conclusion, D-Arabinose-1-¹³C is a high-purity, stable isotope-labeled compound that is essential for detailed investigations of pentose metabolism. The well-established methods for its synthesis and purity analysis ensure its reliability as a tracer in sophisticated research applications, providing valuable insights for both basic science and pharmaceutical development.

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